2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-{[3-(Trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable target for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfone, and other nucleophilic reagents under controlled temperature and pressure.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, enhancing their chemical and biological properties.
Scientific Research Applications
2-{[3-(Trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industry: It is used in the development of new materials with enhanced chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, including inflammation, cell proliferation, and microbial growth.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, MAPK pathway, and others, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, used in the synthesis of pharmaceuticals and agrochemicals.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various chemical reactions.
Uniqueness
2-{[3-(Trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one is unique due to its quinazolinone core and the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This combination makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O/c16-15(17,18)9-3-1-4-10(7-9)20-14-19-8-11-12(21-14)5-2-6-13(11)22/h1,3-4,7-8H,2,5-6H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGCMRJKOOHKLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.